Fmoc-2-Abz-OH

Catalog No.
S1768710
CAS No.
150256-42-1
M.F
C22H16NO4-
M. Wt
358.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-2-Abz-OH

CAS Number

150256-42-1

Product Name

Fmoc-2-Abz-OH

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoate

Molecular Formula

C22H16NO4-

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C22H17NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19H,13H2,(H,23,26)(H,24,25)/p-1

InChI Key

CNAVPEPPAVHHKN-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC=C4C(=O)O

Synonyms

Fmoc-2-Abz-OH;150256-42-1;N-Fmoc-anthranilicacid;2-(Fmoc-amino)benzoicacid;2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)benzoicacid;FMOC-2-AMINOBENZOICACID;ST50989896;Maybridge4_001966;2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoicacid;2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzoicAcid;Bio4A5;FMOC-ABZ-OH;AC1LJQS0;FMOC-ANTHRANILICACID;Oprea1_661448;SCHEMBL119223;446033_ALDRICH;CHEMBL524172;MolPort-002-345-375;HMS1526J08;ZINC622112;2-N-FMOC-AMINOBENZOICACID;4648AD;AKOS009156751;AB05317

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC=C4C(=O)[O-]

Fmoc-2-Abz-OH, also known as N-Fmoc-anthranilic acid or 2-(Fmoc-amino)benzoic acid, is a chemical compound used in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for efficiently creating peptides, which are chains of amino acids that play essential roles in biological processes.

Function in Peptide Synthesis

Fmoc-2-Abz-OH serves as a building block in SPPS. It incorporates the amino acid anthranilic acid into the growing peptide chain []. Anthranilic acid possesses a unique aromatic ring structure that can be useful for various research purposes:

  • Fluorophore Labeling: The aromatic ring of anthranilic acid can be readily modified with fluorescent tags, enabling researchers to track and visualize peptides within cells [].
  • Affinity Chromatography: Specific modifications on the anthranilic acid moiety can be used to create affinity tags for purifying peptides or enriching them from complex mixtures [].
  • Bioorthogonal Reactions: The chemical properties of the anthranilic acid group allow for selective conjugation with other biomolecules through bioorthogonal reactions, minimizing interference with native biological processes [].

Applications

Fmoc-2-Abz-OH finds applications in various areas of scientific research, including:

  • Drug Discovery: Researchers can utilize Fmoc-2-Abz-OH to synthesize peptides that target specific proteins or enzymes, aiding in the development of new therapeutic agents [].
  • Material Science: Fmoc-2-Abz-OH can be incorporated into the design of functional materials with tailored properties, such as self-assembling peptides for tissue engineering or biocompatible surfaces [].
  • Chemical Biology: The unique properties of the anthranilic acid group enable the study of protein-peptide interactions and the development of novel probes for cellular imaging [].

XLogP3

5.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

358.10793299 g/mol

Monoisotopic Mass

358.10793299 g/mol

Heavy Atom Count

27

Wikipedia

Fmoc-2-aminobenzoic acid

Dates

Modify: 2023-08-15

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